molecular formula C12H10F2N2O3 B12841234 Methyl 5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzoate

Methyl 5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzoate

Cat. No.: B12841234
M. Wt: 268.22 g/mol
InChI Key: GDMKPLNOINXVBZ-UHFFFAOYSA-N
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Description

Methyl 5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzoate is a chemical compound that features a difluoromethyl group attached to an oxadiazole ring, which is further connected to a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzoate typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring. The difluoromethyl group can be introduced using difluoromethylating agents such as ClCF2H or through radical chemistry involving difluorocarbene reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Continuous flow microreactor systems can be employed to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and difluoromethylating agents like ClCF2H. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoate or oxadiazole rings .

Scientific Research Applications

Methyl 5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The oxadiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H10F2N2O3

Molecular Weight

268.22 g/mol

IUPAC Name

methyl 5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzoate

InChI

InChI=1S/C12H10F2N2O3/c1-6-3-4-7(5-8(6)12(17)18-2)10-15-16-11(19-10)9(13)14/h3-5,9H,1-2H3

InChI Key

GDMKPLNOINXVBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)C(F)F)C(=O)OC

Origin of Product

United States

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